molecular formula C20H17ClN4O3S2 B2887439 4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide CAS No. 478029-15-1

4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2887439
CAS No.: 478029-15-1
M. Wt: 460.95
InChI Key: MRQUXWPPXIRUFZ-UHFFFAOYSA-N
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Description

The compound “4-chloro-N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide” is a complex organic molecule . It contains a pyrrole ring, a thieno[2,3-b]pyridine ring, and a benzenesulfonyl group . The exact role and applications of this compound are not specified in the available resources .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrrole ring, a thieno[2,3-b]pyridine ring, and a benzenesulfonyl group . The exact 3D structure is not provided in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, are not specified in the available resources .

Scientific Research Applications

Synthesis and Molecular Docking

Research in the field of synthetic chemistry and molecular docking often explores compounds similar to "4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide" for their potential interactions with biological targets. For instance, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research indicates the interest in understanding the binding energies and potential biological interactions of novel compounds through computational methods (Flefel et al., 2018).

Biological Activities

Compounds with structures related to "this compound" are also investigated for their potential biological activities. Balandis et al. (2020) synthesized a set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives and investigated their binding affinity and selectivity against recombinant human carbonic anhydrases, highlighting the compounds' potential for further development as inhibitors with higher selectivity for particular isoforms (Balandis et al., 2020).

Chemical Properties and Synthesis

The exploration of novel synthetic pathways and the characterization of new compounds are fundamental aspects of research in chemistry. Elneairy et al. (2006) focused on the synthesis of polyheterocyclic compounds from thieno[2,3-b]pyridine derivatives, showcasing the versatility and potential of such compounds in creating a variety of chemical entities with potential applications in material science and pharmacology (Elneairy et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for research and application of this compound are not specified in the available resources .

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S2/c1-12-11-13(2)22-20-16(12)17(25-9-3-4-10-25)18(29-20)19(26)23-24-30(27,28)15-7-5-14(21)6-8-15/h3-11,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUXWPPXIRUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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